Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of L-Leucyl-L-Phenylalanine Methyl Ester
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of L-Leucyl-L-Phenylalanine Methyl Ester
Executive Summary & Structural Significance
As a Senior Application Scientist in peptide chemistry, I approach dipeptide building blocks not merely as static reagents, but as highly orchestrated thermodynamic systems. L-Phenylalanine, L-leucyl-, methyl ester (commonly abbreviated as H-Leu-Phe-OMe ) is a critical dipeptide intermediate utilized across advanced drug development, materials science, and sensory research.
Structurally, H-Leu-Phe-OMe consists of a hydrophobic L-leucine residue coupled to an L-phenylalanine residue, with the C-terminus protected as a methyl ester. This specific protection strategy is not arbitrary; it serves a dual kinetic and thermodynamic purpose. By masking the free carboxylic acid, the methyl ester prevents unwanted self-condensation (polymerization) during subsequent N-terminal elongations and significantly enhances the molecule's solubility in aprotic organic solvents (such as DMF and DCM), which are essential for high-yield peptide coupling[1].
Physicochemical Properties & Thermodynamic Data
Understanding the physicochemical baseline of H-Leu-Phe-OMe is fundamental for rational experimental design, particularly when optimizing solvent systems for purification or predicting its behavior in biological assays. The properties of the free base and its common salt forms are summarized below.
| Property | Value | Causality / Experimental Relevance |
| Chemical Name | L-Phenylalanine, L-leucyl-, methyl ester | Standard IUPAC nomenclature for regulatory filing. |
| Common Synonyms | H-Leu-Phe-OMe, L-Leucyl-L-phenylalanine methyl ester | Standard abbreviations utilized in solid-phase and solution-phase peptide synthesis[2]. |
| CAS Registry Numbers | 38155-18-9 (Free Base)[3]6461-07-0 (HCl Salt)[3]90072-18-7 (TFA Salt)[4] | Salt selection dictates solubility. The HCl and TFA salts are highly soluble in aqueous buffers, whereas the free base partitions into organic phases during extraction[1],[4]. |
| Molecular Formula | C16H24N2O3 (Free Base) | Establishes the exact mass required for high-resolution mass spectrometry (HRMS) validation. |
| Molecular Weight | 292.37 g/mol (Free Base) | Critical for precise stoichiometric calculations during multi-component coupling reactions. |
| Appearance | White solid / crystalline powder | A highly crystalline nature indicates high purity and facilitates isolation via recrystallization[5]. |
| Thermal Stability | Thermo-reversible network former | The molecule exhibits unique thermal properties, capable of forming stable, thermo-reversible hydrogels at specific pH ranges[1]. |
Self-Validating Synthetic Workflows
To synthesize H-Leu-Phe-OMe with high optical purity (avoiding epimerization at the chiral centers), a rigorous solution-phase coupling strategy must be employed. The following protocol utilizes an orthogonal protection strategy (Boc/OMe) to ensure strict regiocontrol.
Protocol: Synthesis of H-Leu-Phe-OMe via Boc-Deprotection
Step 1: Carboxyl Activation and Amine Liberation
-
Procedure: Dissolve 1.0 eq of Boc-Leu-OH in anhydrous DMF and cool to 0°C in an ice bath. Concurrently, liberate H-Phe-OMe from its hydrochloride salt via neutralization with a mild base and extract into ethyl acetate[1].
-
Causality: Cooling the reaction mixture to 0°C suppresses the formation of oxazolone intermediates, which are the primary culprits for racemization in peptide synthesis. Liberating the amine just prior to coupling prevents premature degradation.
Step 2: Amide Bond Formation (Coupling)
-
Procedure: Add the H-Phe-OMe extract to the Boc-Leu-OH solution, followed by 1.05 eq of EDCI (or DCC) and 1.05 eq of HOBt. Stir the mixture, allowing it to gradually reach room temperature over 72 hours[1].
-
Causality: HOBt is critical here; it rapidly reacts with the O-acylisourea intermediate formed by EDCI to generate an active ester. This active ester is highly reactive toward the incoming amine but stable enough to prevent intramolecular cyclization, thereby preserving the stereochemical integrity of the L-leucine residue[1].
Step 3: Acidolytic Deprotection (Boc Removal)
-
Procedure: Isolate the Boc-Leu-Phe-OMe intermediate. To remove the N-terminal Boc group, treat the intermediate with 3 N HCl in ethyl acetate (or neat Trifluoroacetic acid) at room temperature[5].
-
Causality: The Boc group is highly acid-labile. The acidic environment protonates the carbamate, leading to the expulsion of a tert-butyl cation (which eliminates as isobutylene gas) and carbon dioxide, driving the reaction to completion thermodynamically[5].
Validation Checkpoint: This protocol is a self-validating system. Upon addition of cold diethyl ether to the deprotection mixture, the resulting H-Leu-Phe-OMe hydrochloride (or TFA) salt will immediately precipitate. If the precipitation is quantitative and the product is a free-flowing white powder, the deprotection is successful. Complete disappearance of the intense Boc methyl singlet (~1.4 ppm) in the 1 H-NMR spectrum serves as the final, definitive validation[5].
Figure 1: Step-by-step synthetic workflow for H-Leu-Phe-OMe highlighting regioselective coupling.
Analytical Characterization Standards
To ensure the integrity of H-Leu-Phe-OMe for downstream applications, rigorous analytical characterization is mandatory.
-
Nuclear Magnetic Resonance (NMR): 1 H-NMR (in DMSO- d6 ) is the gold standard for confirming structural connectivity. The spectrum will exhibit characteristic amide proton doublets (typically around δ 8.5 ppm) and a distinct multiplet for the aromatic protons of the phenylalanine ring ( δ 7.1–7.3 ppm)[5]. The methyl ester protons will appear as a sharp singlet near δ 3.6 ppm.
-
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) provides definitive mass validation. For the free base, the [M+H]+ ion peak will be observed at m/z 293.2[5].
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (using a C18 column with a water/acetonitrile gradient containing 0.1% TFA) is utilized to validate purity. A single, sharp peak indicates the absence of epimers (e.g., D-Leu-L-Phe-OMe), confirming the stereochemical success of the HOBt-mediated coupling[6].
Advanced Applications in Science and Medicine
Environmental Remediation via Superhydrogels
One of the most remarkable properties of H-Leu-Phe-OMe is its ability to act as a low molecular weight hydrogelator (LMWHG). At a physiological pH of 7.46, and at an exceptionally low minimum gelation concentration of 0.07% (w/v), the dipeptide self-assembles into a three-dimensional nano/micro-fibrillar entangled network[1]. This self-assembly is driven by a synergistic combination of hydrogen bonding, π−π stacking from the phenylalanine rings, and hydrophobic interactions from the leucine side chains[1]. This thermo-reversible superhydrogel acts as a highly efficient scavenger, rapidly absorbing toxic organic dyes (such as Malachite Green and Rhodamine B) and heavy metal ions (Ni 2+ , Co 2+ ) from wastewater[1].
Figure 2: Mechanism of H-Leu-Phe-OMe self-assembly into a thermo-reversible superhydrogel.
Active Pharmaceutical Ingredient (API) Precursor
In oncology drug development, H-Leu-Phe-OMe serves as a critical intermediate in the synthesis of Carfilzomib , a second-generation proteasome inhibitor used to treat relapsed multiple myeloma[3],[7]. The dipeptide is condensed with Boc-D-homophenylalanine (and subsequently other moieties like morpholinoacetic acid) to construct the complex peptide backbone of the API[7]. The pre-formed Leu-Phe bond ensures high yield and stereochemical fidelity in the final drug substance.
Sensory and Taste Receptor Mapping
In food science and neurobiology, H-Leu-Phe-OMe is utilized to map bitter taste receptors. Research indicates that blocking both the amino and carboxyl groups of dipeptides intensifies their bitterness. H-Leu-Phe-OMe exhibits an intensely bitter taste profile, demonstrating how hydrophobic side chains combined with a masked C-terminus optimally interact with the binding pockets of human bitter taste receptors[8].
References
- Title: based superhydrogel: Removal of toxic dyes and heavy metal ions from waste water. Source: ias.ac.in.
- Title: L-Phenylalanine, (αS)-α-aminobenzenebutanoyl-L-leucyl-, methyl ester, hydrochloride (1:1) 1960444-13-6. Source: guidechem.com.
- Title: L-Phenylalanine, N-L-leucyl-, Methyl ester, Mono(trifluoroacetate) | 90072-18-7. Source: chemicalbook.com.
- Title: Full article: Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors. Source: tandfonline.com.
- Title: Relationship between Bitterness of Peptides and their Chemical Structures. Source: tandfonline.com.
- Title: Standard Thermodynamic Functions of Tripeptides N-Formyl-l-methionyl-l-leucyl-l-phenylalaninol and N-Formyl-l-methionyl-l-leucyl-l-phenylalanine Methyl Ester. Source: acs.org.
- Title: CN110964085B - Preparation method of carfilzomib and derivatives thereof. Source: google.com.
- Title: L-Phenylalanine, N-L-leucyl-, methyl ester. Source: lookchem.com.
Sources
- 1. repository.ias.ac.in [repository.ias.ac.in]
- 2. L-Phenylalanine, N-L-leucyl-, methyl ester|lookchem [lookchem.com]
- 3. Page loading... [guidechem.com]
- 4. L-Phenylalanine, N-L-leucyl-, Methyl ester, Mono(trifluoroacetate) | 90072-18-7 [chemicalbook.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN110964085B - Preparation method of carfilzomib and derivatives thereof - Google Patents [patents.google.com]
- 8. tandfonline.com [tandfonline.com]
